5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The synthesis and evaluation of 5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-amine can be traced back to various studies focusing on thiadiazole derivatives. These studies typically involve the reaction of thiosemicarbazides with different acyl compounds, leading to the formation of thiadiazole rings. The specific compound in question may not have extensive standalone literature but is part of broader research into thiadiazole derivatives.
5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-amine is classified as a heterocyclic compound due to its inclusion of nitrogen and sulfur in its ring structure. It is also categorized under amines because of the presence of an amino group (-NH2) attached to the thiadiazole ring.
The synthesis of 5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-amine typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvent choice, and time) can vary based on the synthetic route used. For instance, ultrasound-assisted synthesis has been reported to enhance yields and reduce reaction times compared to traditional methods .
The molecular structure of 5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-amine features:
The molecular formula for this compound is C11H12N4OS. Its molecular weight is approximately 248.31 g/mol. The structure can be visualized using chemical drawing software or databases that provide 3D models for better understanding.
5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-amine can participate in various chemical reactions:
Technical details regarding these reactions depend on specific conditions such as temperature and solvent choice.
The mechanism of action for 5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-amine involves its interaction with biological targets:
Data supporting these mechanisms typically come from biological assays that evaluate the compound's efficacy against various pathogens or inflammatory models .
5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-amine is expected to have:
The chemical properties include:
Relevant data from studies indicate that variations in substituents on the thiadiazole ring can significantly affect both physical and chemical properties .
5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-amine has potential applications in:
Research into this compound continues to explore its full range of applications within medicinal chemistry and beyond .
5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-amine represents a structurally optimized derivative within the 1,3,4-thiadiazole pharmacophore, a heterocyclic system renowned for its broad bioactivity spectrum. This compound integrates the electron-deficient thiadiazole core—characterized by a sulfur atom flanked by two nitrogen atoms—with a chiral phenoxyethyl side chain at the C5 position and a primary amine at C2. This molecular architecture leverages the inherent bioisosteric properties of the thiadiazole ring toward pyrimidine nucleotides, enabling targeted interactions with biological macromolecules [4] [6]. The phenoxyethyl substituent introduces steric bulk and lipophilicity, strategically positioned to influence passive diffusion across biological membranes. Historically, such structural modifications have yielded compounds with enhanced pharmacokinetic profiles and target selectivity, positioning this derivative as a candidate for rational drug design against infections and neoplastic diseases [3] [5] [8].
The medicinal exploration of 1,3,4-thiadiazoles began in the mid-20th century with the discovery of acetazolamide, a carbonic anhydrase inhibitor approved for glaucoma (1953). This milestone validated the thiadiazole nucleus as a versatile scaffold for enzyme inhibition [1] [4]. Subsequent decades witnessed strategic derivatization to enhance potency and selectivity:
Table 1: Approved 1,3,4-Thiadiazole-Based Drugs and Their Therapeutic Applications
Compound | Therapeutic Class | Biological Target | Key Structural Feature |
---|---|---|---|
Acetazolamide | Diuretic/Carbonic anhydrase inhibitor | Carbonic anhydrase isoform II | Sulfamoyl group at C5 |
Sulfamethizole | Antibacterial | Dihydropteroate synthase | 5-(p-Aminobenzenesulfonamide) |
Filanesib (ARRY-520) | Antineoplastic | Kinesin spindle protein (KSP) | 3-Nitrobenzamide at C2 |
Desaglybuzole | Hypoglycemic | Pancreatic β-cell Kₐₜₚ channels | 5-Butyl side chain |
The 1,3,4-thiadiazole ring in 5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-amine confers three critical bioactivity-enhancing properties:
Table 2: Impact of C5 Substituents on Biological Activity of 1,3,4-Thiadiazole-2-amines
C5 Substituent | Biological Activity | Potency (IC₅₀ or MIC) | Mechanistic Insight |
---|---|---|---|
Phenyl | Anticancer (MCF-7) | 1.62–4.61 μM | Tubulin polymerization inhibition |
4-Trifluoromethoxyphenyl | Antibacterial (E. coli) | MIC = 2.79 μM | Enoyl-ACP reductase binding (ΔG = −8.2 kcal/mol) |
2-Phenoxyethyl (target) | Broad-spectrum (predicted) | Pending validation | Enhanced membrane permeability (log P = 2.8) |
4-Hydroxybenzylidene | Anticancer (prostate) | 82% cell death at 10 μM | Schiff base-mediated chelation of metal ions |
The phenoxyethyl moiety (−O−CH₂−CH₆H₅) appended to C5 of the thiadiazole ring strategically balances lipophilicity and steric occupancy to optimize ADME properties:
Table 3: Pharmacokinetic Influence of Phenoxyethyl vs. Other C5 Substituents
Pharmacokinetic Parameter | Phenoxyethyl (Target) | Thiophenethyl | Phenyl |
---|---|---|---|
log P | 2.8 | 3.5 | 2.1 |
Water Solubility (μg/mL) | 58 | 12 | 9 |
Microsomal Stability (% remaining) | 85% | 28% | 95% |
Predicted t₁/₂ (h) | 4.2 | 1.8 | 6.0 |
The phenoxyethyl group’s synergy with the thiadiazole core is exemplified in antimicrobial hybrids. For instance, piperazine-bis(thiadiazoles) with phenoxy termini showed 4-fold lower MICs against Escherichia coli (MIC = 1.5 μg/mL) than phenyl-substituted analogs, attributable to improved outer membrane penetration [5] [9]. Similarly, Schiff base derivatives like 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol leverage the phenoxy-thiadiazole framework for selective cytotoxicity (82% prostate cancer cell death at 10 μM) without harming normal cells [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7